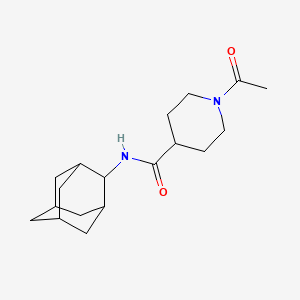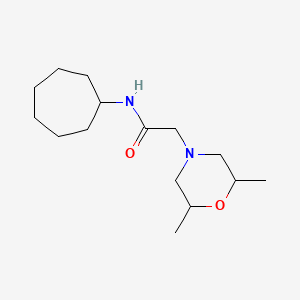
1-acetyl-N-2-adamantyl-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is the simplest diamondoid - a cage-like structure similar to the structure of diamond . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a colorless liquid with a pepper-like aroma .
Synthesis Analysis
Adamantane derivatives are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Molecular Structure Analysis
Adamantane is a highly symmetrical molecule that resembles a tiny piece of diamond lattice. It consists of three cyclohexane rings arranged in the “armchair” conformation . Piperidine is a six-membered ring with one nitrogen atom, making it a secondary amine .Chemical Reactions Analysis
Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Future Directions
The future directions would depend on the potential applications of “1-acetyl-N-2-adamantyl-4-piperidinecarboxamide”. Given the wide applications of adamantane and piperidine derivatives in medicinal chemistry, catalyst development, and nanomaterials , it’s possible that this compound could also have interesting applications.
properties
IUPAC Name |
1-acetyl-N-(2-adamantyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-11(21)20-4-2-14(3-5-20)18(22)19-17-15-7-12-6-13(9-15)10-16(17)8-12/h12-17H,2-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZBAJYZYKGARM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5427038.png)



![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5427078.png)
![8-fluoro-2-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]methyl}-4(1H)-quinolinone](/img/structure/B5427085.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B5427091.png)
![3-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5427099.png)

![3-[benzyl(methyl)amino]-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione](/img/structure/B5427108.png)
![N-(4-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)-3-(2-furyl)acrylamide](/img/structure/B5427112.png)
![2-({4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B5427113.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-(2-phenylethyl)piperidine](/img/structure/B5427128.png)
![N-ethyl-5-{[methyl(5-quinolinylmethyl)amino]methyl}-2-pyrimidinamine](/img/structure/B5427137.png)